
2-((二甲氨基)甲基)苯酚
描述
2-((Dimethylamino)methyl)phenol is an organic compound composed of a phenol group and an amine group. It can be used in the preparation of ortho-aminomethylphenols and their derivatives, possessing antibacterial and antifungal activity .
Molecular Structure Analysis
The molecular formula of 2-((Dimethylamino)methyl)phenol is C9H13NO. It has a molecular weight of 151.21 .Physical And Chemical Properties Analysis
2-((Dimethylamino)methyl)phenol is a clear liquid with a density of 1.02 g/cm³. It has a refractive index of 1.5300-1.5340 .科学研究应用
Medicine: Drug Delivery Systems
2-((Dimethylamino)methyl)phenol has been explored in the development of drug delivery systems. Its structure allows it to be incorporated into amphiphilic block copolymers, which can form micelles for co-delivering drugs and DNA . This is particularly promising for cancer therapy, where the synergistic effect of drug and gene delivery could significantly improve treatment outcomes.
Industrial Processes: Epoxy Curing Agent
In industrial applications, 2-((Dimethylamino)methyl)phenol serves as a curing agent for epoxy resins . Its role is crucial in the production of epoxy membranes, which are used in a variety of products ranging from coatings to electronic devices due to their excellent mechanical properties and chemical resistance.
Environmental Science: Pollution Remediation
While specific studies on the environmental applications of 2-((Dimethylamino)methyl)phenol are limited, related compounds have been used in pollution remediation efforts . Its structural analogs may be involved in processes that mitigate environmental contaminants or assist in the development of sensors for detecting hazardous substances.
Analytical Chemistry: Functional Group Analysis
2-((Dimethylamino)methyl)phenol is utilized in analytical chemistry to determine the functional groups in related compounds. Its optical and protolytic properties are studied using nonaqueous solvents, which aids in the determination of functional group ratios by potentiometric titration .
Materials Science: Anion Exchange Membranes
This compound is instrumental in synthesizing water-soluble metal phthalocyanines and preparing phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) . These AEMs are essential components in fuel cells and other electrochemical devices.
Biochemistry Research: Polymer Synthesis
In biochemistry research, 2-((Dimethylamino)methyl)phenol is part of a collection of unique chemicals used for early discovery research. It is involved in the synthesis of well-defined polymers with specific functionalities for various biochemical applications .
Pharmaceutical Synthesis: Active Pharmaceutical Ingredients
The compound’s reactivity and structural features make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be transformed into various derivatives that serve as building blocks for pharmaceuticals .
Nanotechnology: Nanocarrier Design
2-((Dimethylamino)methyl)phenol-modified polymers are being investigated for their potential as nanocarriers. These nanocarriers can encapsulate therapeutic agents, offering targeted delivery and controlled release at the site of action, which is a cutting-edge area in nanomedicine .
安全和危害
未来方向
属性
IUPAC Name |
2-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQBJHUESBZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041293 | |
| Record name | 2-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylaminomethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-((Dimethylamino)methyl)phenol | |
CAS RN |
120-65-0, 25338-55-0 | |
| Record name | 2-[(Dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Dimethylamino)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, ((dimethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylaminomethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-dimethylamino-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-((dimethylamino)methyl)phenol useful in detecting G-series nerve agents?
A: 2-((dimethylamino)methyl)phenol acts as a derivatizing agent, reacting with G-series nerve agents to form less volatile complexes. [, ] This derivatization serves two key purposes:
- Enhanced Stability: The formed complexes are more stable than the highly volatile parent nerve agents, allowing for longer analysis times without significant degradation. [, ]
- Improved Detection: The derivatized complexes are readily detectable using techniques like liquid chromatography-mass spectrometry (LC-MS) and paper spray mass spectrometry, facilitating sensitive and specific detection of these dangerous chemicals. [, ]
Q2: How does the derivatization reaction with 2-((dimethylamino)methyl)phenol improve analytical techniques for nerve agent detection?
A: Traditional analysis of G-series nerve agents using gas chromatography-mass spectrometry (GC-MS) suffers from interference caused by hydrocarbon backgrounds (like diesel or gasoline), often masking the presence of the nerve agents. [] Derivatization with 2-((dimethylamino)methyl)phenol allows for a shift from GC-MS to LC-MS based methods. This shift, coupled with the increased stability of the derivatized complexes, provides several advantages:
- Reduced Interference: By transferring the G-nerve agents from the organic phase to the aqueous phase via derivatization, the interference from hydrocarbon backgrounds in complex samples is significantly reduced. []
- Enhanced Sensitivity: The derivatized complexes are amenable to highly sensitive detection techniques like LC-ESI-MS/MS, enabling identification at picogram levels (pg/mL). []
- Simplified Sample Preparation: On-substrate derivatization techniques, where 2-((dimethylamino)methyl)phenol is impregnated directly onto the analytical substrate (like paper spray cartridges), minimize sample preparation steps and allow for direct analysis, streamlining the detection process. []
Q3: Are there any studies exploring the structural aspects of 2-((dimethylamino)methyl)phenol and its metal complexes?
A: Yes, research has explored the solid-state structures of lithium and sodium phenolates derived from 2-((dimethylamino)methyl)phenol and its derivatives. [] This research utilized techniques like X-ray diffraction to elucidate the molecular structures and understand the coordination behavior of these complexes. Additionally, DFT calculations have been used to investigate the structural, electronic, and spectroscopic properties of pentacoordinate VIVO2+ species complexed with 2-((dimethylamino)methyl)phenol derivatives. [] This computational approach provided insights into the impact of structural distortions on spectroscopic parameters, enhancing the understanding of these metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




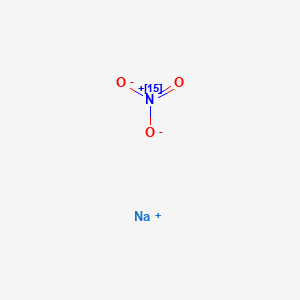
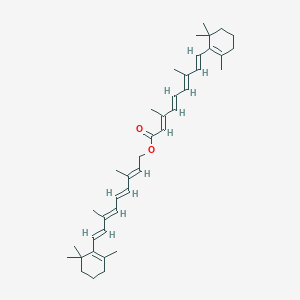
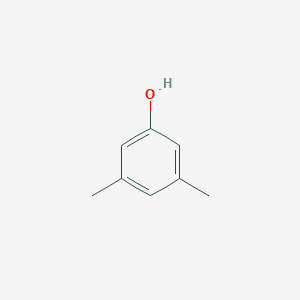
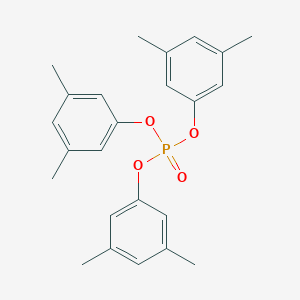
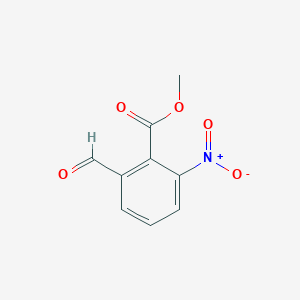
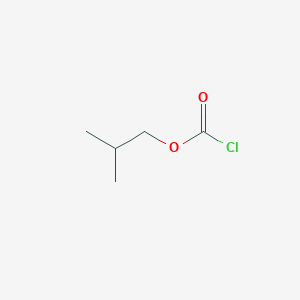
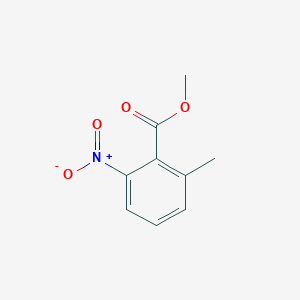
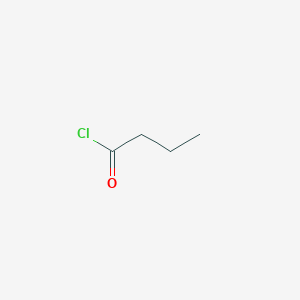
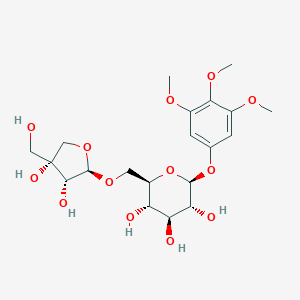

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)